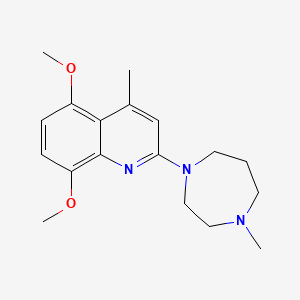![molecular formula C15H13ClN2OS B5746195 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)
2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then further metabolized to provide energy and building blocks for cancer cell growth and proliferation. By inhibiting glutaminase, 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide disrupts the metabolic pathways of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have significant biochemical and physiological effects in cancer cells. This compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a reduction in cellular energy and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potency as a glutaminase inhibitor. This compound has been shown to have a high level of selectivity for glutaminase, making it an effective tool for studying the role of glutamine metabolism in cancer cells. However, one limitation of using 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide treatment. Additionally, the potential of this compound as a therapeutic agent for other diseases such as hypertension and diabetes warrants further investigation. Finally, the development of more effective formulations of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide that improve its solubility and bioavailability could enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a multi-step process that involves the reaction of 4-methylbenzenesulfonamide with thionyl chloride to form 4-methylbenzenesulfonyl chloride. This compound is then reacted with 2-chlorobenzoyl chloride to form 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by blocking glutamine metabolism, which is essential for the survival and proliferation of cancer cells. In addition, 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has also been studied for its potential as a treatment for other diseases such as hypertension and diabetes.
Propiedades
IUPAC Name |
2-chloro-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-6-8-11(9-7-10)17-15(20)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSTWDUKPDLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5746125.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5746133.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5746140.png)
![ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5746141.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)
![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)
![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)


![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)
